1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of a benzoyl group, a thiadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and an appropriate catalyst.
Coupling with Piperazine: The final step involves coupling the thiadiazole and benzoyl intermediates with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, base catalysts.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Biological Research: The compound is used to investigate the biological activities of thiadiazole derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity. The benzoyl and piperazine groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzoyl Piperazines: Compounds with a benzoyl group attached to a piperazine ring, known for their pharmacological properties.
Uniqueness: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the methylsulfanyl group, which may impart distinct chemical reactivity and biological activity compared to other thiadiazole or piperazine derivatives .
Biological Activity
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4OS2, with a molecular weight of 320.4 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety and a methylsulfanyl group, which may contribute to its biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiadiazole and piperazine derivatives. For instance:
- A study found that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The docking analysis indicated strong interactions with the enoyl-acyl carrier protein reductase enzyme in E. coli, suggesting a mechanism for the observed antibacterial effects.
- Another investigation reported that certain synthesized thiadiazole derivatives displayed promising antifungal activity against various fungal strains .
Compound | Activity | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli | |
Thiadiazole Derivative X | Antifungal | Candida albicans |
Antitumor Activity
The potential anticancer properties of this compound have also been explored:
- In a series of tests assessing antiproliferative activity, several thiadiazole derivatives were found to inhibit the growth of cancer cell lines effectively. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) of around 20-40 μM for certain derivatives against various tumor cell lines .
- The structural modifications involving piperazine and thiadiazole rings have been linked to enhanced cytotoxicity against cancer cells, suggesting that these compounds may serve as lead structures for developing new anticancer agents .
Antiviral Activity
Research into the antiviral properties of thiadiazole derivatives has revealed significant findings:
- A specific derivative was identified as a potent inhibitor of Influenza A virus with an EC50 value of 31.4 μM . This highlights the compound's potential in antiviral drug development.
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole-based compounds:
- Antimicrobial Efficacy Study : A recent study synthesized several piperazine-thiadiazole conjugates and evaluated their antimicrobial activities. The results showed that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to those without it .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain thiadiazole derivatives inhibited the proliferation of human cancer cell lines significantly. The study emphasized structure-activity relationships that could guide further modifications for improved efficacy .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXZDKIZKKNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.